3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is a small-molecule compound featuring a benzothiophene core substituted with chlorine at position 3 and an N-(3-chlorophenyl)carboxamide group. Its structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H9Cl2NOS |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H9Cl2NOS/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,(H,18,19) |
InChI Key |
XWLGIRISNFHAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and thioethers.
Scientific Research Applications
3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Agonists of Smoothened (SMO) Receptor
SAG (3-Chloro-N-[trans-4-(Methylamino)Cyclohexyl]-N-[3-(4-Pyridinyl)Benzyl]-1-Benzothiophene-2-Carboxamide)
- Structure: Retains the benzothiophene-2-carboxamide core but replaces the 3-chlorophenyl group with a trans-4-(methylamino)cyclohexyl moiety and a 3-(4-pyridinyl)benzyl group.
- Activity : Acts as a potent SMO agonist, inducing GLI transcription factor activation and cilia translocation of SMO. Used in studies of neural tube patterning .
- Key Difference : Bulkier substituents enhance receptor binding specificity compared to the simpler 3-chlorophenyl analog.
SAG1.5 (3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)Cyclohexyl]-N-[[3-(4-Pyridinyl)Phenyl]Methyl]-1-Benzothiophene-2-Carboxamide)
Antiviral Derivatives
TPB (3-Chloro-N-[(Amino)Carbonothioyl]-1-Benzothiophene-2-Carboxamide)
- Structure: Substitutes the 3-chlorophenyl group with an aminocarbonothioyl group.
- Activity : Inhibits Zika virus (ZIKV) replication by targeting the viral RNA-dependent RNA polymerase (RdRp), reducing viral load by >99% in vitro. Demonstrated efficacy in murine models .
- Key Difference : The thiourea moiety facilitates hydrogen bonding with RdRp active-site residues, a feature absent in the parent compound.
Antimicrobial and Energetic Derivatives
3-Chloro-N-[4-(1,5-Diphenyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl]-1-Benzothiophene-2-Carboxamide (6a)
1-(3-Chlorophenyl)-1H-Tetrazole
Substituted Phenyl and Heterocyclic Derivatives
3-Chloro-6-Methyl-N-[3-(Trifluoromethyl)Phenyl]-1-Benzothiophene-2-Carboxamide
3-Chloro-N-(5-Propyl-1,3,4-Thiadiazol-2-yl)-1-Benzothiophene-2-Carboxamide
- Structure : Substitutes the 3-chlorophenyl group with a propylthiadiazolyl moiety.
- Activity: Potential antimicrobial applications due to the thiadiazole ring’s ability to coordinate metal ions .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Analogs
Q & A
Q. What are the standard synthetic routes for 3-chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide?
Methodological Answer: The compound is typically synthesized via Hantzsch thiazole synthesis or analogous heterocyclic coupling reactions. Key steps include:
- Reaction of substituted thiourea with α-halo ketones (e.g., 3-chloro-1-benzothiophene-2-carbonyl chloride) in ethanol under reflux .
- Optimization of conditions : Temperature (70–90°C), reaction time (12–24 hrs), and solvent polarity influence yield (typically 60–80%).
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
Q. Which analytical techniques confirm the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
- IR Spectroscopy : Peaks at 1640–1680 cm (C=O stretch) and 3275 cm (N–H stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 508.03 [M) match theoretical molecular weight .
- HPLC : Purity >95% with C18 columns and methanol/water gradients .
Q. What in vitro models are used to assess its biological activity?
Methodological Answer:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Anticancer screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via dose-response curves .
- Enzyme inhibition : Kinase inhibition assays (e.g., MAPK1) using fluorescence polarization .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use isothermal titration calorimetry (ITC) to measure binding affinities (K) for kinases or receptors .
- Cross-validate with structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to identify structure-activity relationships (SAR) .
Q. What strategies optimize synthesis yield and purity for scale-up?
Methodological Answer:
- Catalyst screening : Use Pd/C or CuI to accelerate coupling reactions .
- Solvent optimization : Switch to DMF or THF for better solubility of intermediates .
- Process analytics : In-line FTIR monitors reaction progress to reduce byproducts .
- Crystallization engineering : Seed crystals in antisolvent (e.g., hexane) to improve polymorph control .
Q. How are computational methods applied to identify molecular targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., ZIKV RdRp) with scoring functions (ΔG < -8 kcal/mol indicates strong binding) .
- MD simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Asp535 in RdRp) .
Q. What considerations guide in vivo study design for efficacy and toxicity?
Methodological Answer:
- Dosing regimens : Intraperitoneal (i.p.) administration at 25 mg/kg Q12h balances bioavailability and toxicity in BALB/c mice .
- Biomarker analysis : Measure plasma levels via LC-MS/MS and correlate with viral load reduction (e.g., 40-fold lower ZIKV RNA vs. controls) .
- Toxicokinetics : Assess liver enzymes (ALT/AST) and renal function (creatinine) post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
